molecular formula C19H23ClN4OS B11195651 N-(3-chloro-2-methylphenyl)-2-{[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide

N-(3-chloro-2-methylphenyl)-2-{[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B11195651
M. Wt: 390.9 g/mol
InChI Key: WXIACXQIEPNJLW-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-{[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a piperidine ring, and a pyrimidine moiety connected via a sulfanyl-acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-{[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:

    Chlorination: Introduction of the chlorine atom to the phenyl ring.

    Formation of Piperidine Ring: Synthesis of the 4-methylpiperidine moiety.

    Pyrimidine Synthesis: Construction of the pyrimidine ring.

    Sulfanyl Linkage: Connecting the pyrimidine and phenyl groups via a sulfanyl bridge.

    Acetamide Formation: Final step involves the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-{[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield corresponding oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
  • N-(2-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
  • N-(5-chloro-2-methylphenyl)-3,4,5-trimethoxybenzamide

Uniqueness

N-(3-chloro-2-methylphenyl)-2-{[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical properties and biological activities, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C19H23ClN4OS

Molecular Weight

390.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide

InChI

InChI=1S/C19H23ClN4OS/c1-13-6-8-24(9-7-13)17-10-19(22-12-21-17)26-11-18(25)23-16-5-3-4-15(20)14(16)2/h3-5,10,12-13H,6-9,11H2,1-2H3,(H,23,25)

InChI Key

WXIACXQIEPNJLW-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NC3=C(C(=CC=C3)Cl)C

Origin of Product

United States

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